molecular formula C16H17NO3 B14397120 Ethyl 3-(1-acetyl-3-methyl-1H-indol-2-yl)prop-2-enoate CAS No. 87894-54-0

Ethyl 3-(1-acetyl-3-methyl-1H-indol-2-yl)prop-2-enoate

Cat. No.: B14397120
CAS No.: 87894-54-0
M. Wt: 271.31 g/mol
InChI Key: VAQDWPXVPLJXJA-UHFFFAOYSA-N
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Description

Ethyl 3-(1-acetyl-3-methyl-1H-indol-2-yl)prop-2-enoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-acetyl-3-methyl-1H-indol-2-yl)prop-2-enoate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 1-acetyl-3-methylindole with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-acetyl-3-methyl-1H-indol-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen or other functional groups at specific positions on the indole ring.

Scientific Research Applications

Ethyl 3-(1-acetyl-3-methyl-1H-indol-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-acetyl-3-methyl-1H-indol-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-indole-3-carboxylate: Another indole derivative with similar structural features but different functional groups.

    3-Acetylindole: Shares the acetyl group at the indole ring but lacks the ethyl ester moiety.

    Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group instead of the ester.

Uniqueness

Ethyl 3-(1-acetyl-3-methyl-1H-indol-2-yl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

87894-54-0

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 3-(1-acetyl-3-methylindol-2-yl)prop-2-enoate

InChI

InChI=1S/C16H17NO3/c1-4-20-16(19)10-9-14-11(2)13-7-5-6-8-15(13)17(14)12(3)18/h5-10H,4H2,1-3H3

InChI Key

VAQDWPXVPLJXJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=C(C2=CC=CC=C2N1C(=O)C)C

Origin of Product

United States

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